

Ki 23057: A Technical Guide to a Novel VEGFR-2 Inhibitor

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Compound of Interest

Compound Name: Ki 23057

Cat. No.: B1683903

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Abstract

Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor with potent anti-angiogenic properties. It selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation. By inhibiting the autophosphorylation of VEGFR-2, **Ki 23057** effectively blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and tube formation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Ki 23057**, with a focus on its mechanism of action and preclinical efficacy in oncology models. Detailed experimental protocols and data are presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Physicochemical Properties

Ki 23057 is a complex organic molecule with the molecular formula C₃₀H₃₅N₃O₄.^[1] Its structure is characterized by a quinoline core linked to a substituted phenoxy and an amino-ethanol side chain.

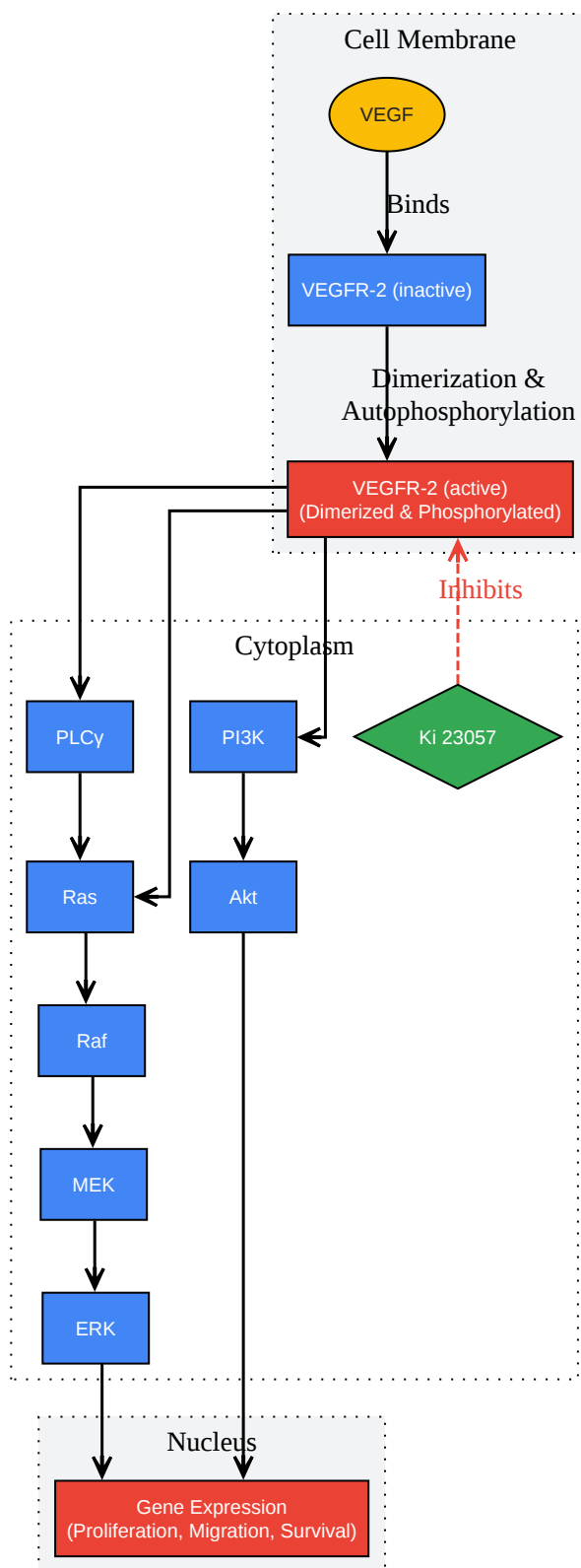
Table 1: Physicochemical Properties of **Ki 23057**^[1]

Property	Value
Molecular Formula	C30H35N3O4
Molecular Weight	501.6 g/mol
IUPAC Name	2-[[2-[[4-[4-[(4-tert-butylphenyl)amino]phenoxy]-6-methoxyquinolin-7-yl]oxy]ethyl]amino]ethanol
CAS Number	516523-31-2
Synonyms	Ki-23057, UNII-5ZH5NA7ZMF

Mechanism of Action: Inhibition of VEGFR-2 Signaling

The primary mechanism of action of **Ki 23057** is the inhibition of VEGFR-2, a receptor tyrosine kinase.^[2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis.

Ki 23057 acts as a potent inhibitor of this initial autophosphorylation step, effectively blocking the entire signaling cascade.^[2] This leads to the suppression of key cellular processes required for the formation of new blood vessels.



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Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of **Ki 23057**.

In Vitro Biological Activity

Inhibition of Endothelial Cell Proliferation

Ki 23057 demonstrates potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). In cell-based assays, **Ki 23057** significantly inhibits VEGF-induced HUVEC proliferation at nanomolar concentrations.

Table 2: Effect of **Ki 23057** on HUVEC Proliferation

Compound	Concentration	% Inhibition of Proliferation
Ki 23057	≥10 nM	Significant Inhibition

Data derived from a study by Sakurai et al., 2007.[\[2\]](#)

Inhibition of Endothelial Cell Tube Formation

A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional tubular structures. **Ki 23057** effectively inhibits this process in in vitro models.

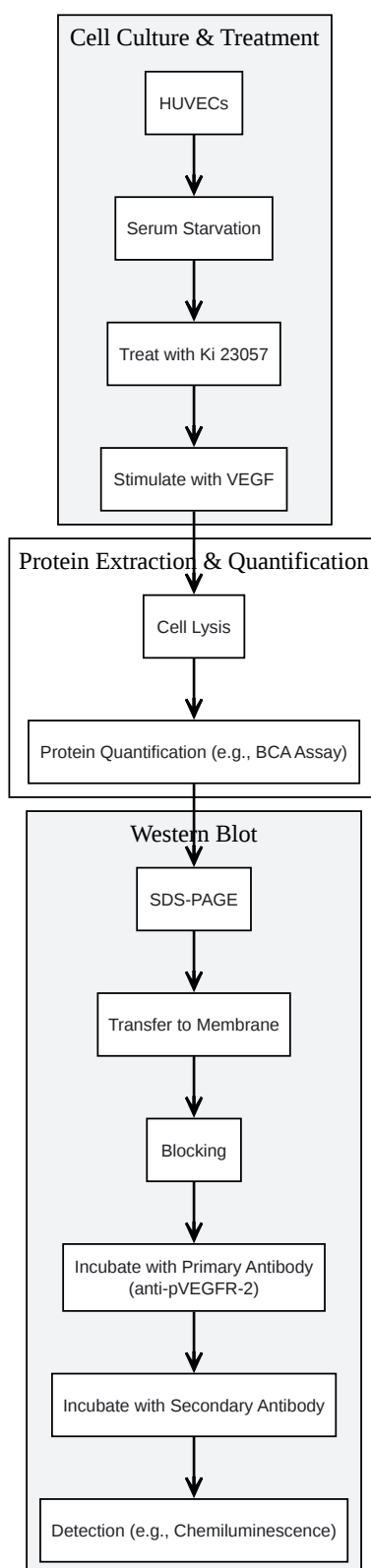
Table 3: Effect of **Ki 23057** on HUVEC Tube Formation

Treatment	Average Number of Vessels/HPF (± SD)
Control (no VEGF, no Ki 23057)	4.50 ± 0.71
VEGF (10 ng/mL)	7.94 ± 1.33
VEGF (10 ng/mL) + Ki 23057 (30 nM)	1.47 ± 0.37
VEGF (10 ng/mL) + Ki 23057 (300 nM)	0.19 ± 0.16

Data derived from a study by Sakurai et al., 2007.[\[2\]](#)

Inhibition of VEGFR-2 Tyrosine Phosphorylation

Immunoprecipitation and Western blot analysis have confirmed that **Ki 23057** directly inhibits the tyrosine phosphorylation of VEGFR-2 in HUVECs, validating its proposed mechanism of action.^[2]



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Figure 2: General workflow for assessing VEGFR-2 phosphorylation via Western blot.

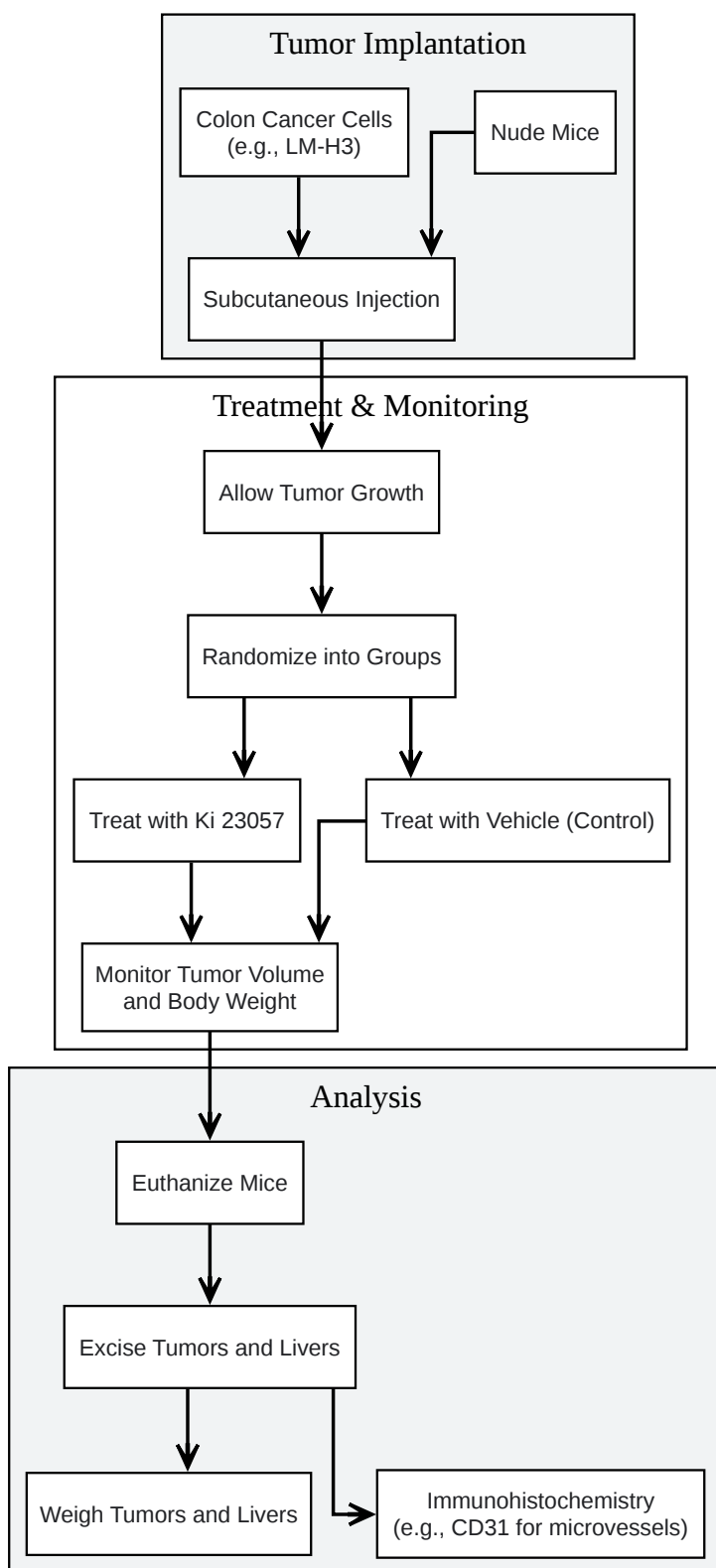
In Vivo Efficacy in a Colon Cancer Xenograft Model

The anti-tumor activity of **Ki 23057** has been evaluated in a colon cancer xenograft model using nude mice. Oral administration of **Ki 23057** resulted in a significant inhibition of tumor growth and a reduction in liver metastasis.

Table 4: In Vivo Efficacy of **Ki 23057** in a Colon Cancer Xenograft Model

Parameter	Control Group	Ki 23057 Treatment Group	p-value
Tumor Growth	-	Significantly Inhibited	< 0.05
Liver Weight (g, mean ± SD)	3.73 ± 1.00	2.43 ± 0.52	< 0.05
Microvessel Density in Tumor	-	Reduced	-

Data derived from a study by Sakurai et al., 2007.[\[2\]](#)



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Figure 3: General experimental workflow for a colon cancer xenograft model.

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay)

- **Cell Seeding:** Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells/well in complete endothelial growth medium. Allow cells to adhere overnight.
- **Serum Starvation:** Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
- **Treatment:** Add varying concentrations of **Ki 23057** (prepared in low-serum medium) to the wells. Include a vehicle control (e.g., DMSO).
- **Stimulation:** Add VEGF (e.g., 20 ng/mL final concentration) to all wells except for the negative control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.

Endothelial Cell Tube Formation Assay

- **Plate Coating:** Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
- **Cell Seeding:** Harvest HUVECs and resuspend them in a low-serum medium containing VEGF and the desired concentrations of **Ki 23057**.
- **Plating:** Add the HUVEC suspension to the coated wells.

- Incubation: Incubate the plate for 6-18 hours at 37°C.
- Visualization: Observe the formation of tubular structures using a microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using imaging software.

Colon Cancer Xenograft Model

- Cell Culture: Culture a human colon cancer cell line (e.g., LM-H3, LoVo, or LS174T) under standard conditions.
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of the colon cancer cells into the flank of each mouse.
- Tumor Growth and Grouping: Allow the tumors to reach a palpable size, then randomly assign the mice to treatment and control groups.
- Treatment: Administer **Ki 23057** (e.g., by oral gavage) to the treatment group and a vehicle control to the control group daily.
- Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors and relevant organs (e.g., liver) for weighing and further analysis.
- Immunohistochemistry: Analyze tumor sections for microvessel density using an endothelial cell marker such as CD31.

Conclusion

Ki 23057 is a potent and selective inhibitor of VEGFR-2 with significant anti-angiogenic and anti-tumor activity. Its ability to inhibit endothelial cell proliferation and tube formation in vitro, and to suppress tumor growth and metastasis in vivo, highlights its potential as a therapeutic agent for the treatment of solid tumors, particularly colon cancer. The data and protocols

presented in this guide provide a solid foundation for further investigation into the clinical utility of **Ki 23057**.

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References

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